2-Fluoro-6-iodophenol
Overview
Description
2-Fluoro-6-iodophenol is an organic compound with the molecular formula C6H4FIO It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodophenol typically involves halogenation reactions. One common method is the iodination of 2-fluorophenol using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Reactions: Products like 2-fluoro-6-azidophenol or 2-fluoro-6-cyanophenol.
Oxidation Reactions: Products like 2-fluoro-6-iodoquinone.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-Fluoro-6-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodophenol in chemical reactions involves the activation of the phenolic hydroxyl group and the halogen atoms. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards nucleophilic substitution. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodophenol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Fluoro-2-iodophenol: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-6-iodophenol is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This dual halogenation makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of derivatives through various chemical reactions.
Biological Activity
2-Fluoro-6-iodophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom at the ortho position and an iodine atom at the para position relative to the hydroxyl group on the benzene ring. This unique arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms enhances binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, which is essential for its activity against protein targets such as protein tyrosine kinases (PTKs) and cyclooxygenase (COX) enzymes.
Inhibition of Protein Tyrosine Kinases (PTKs)
A study investigated the structure-activity relationship (SAR) of halophenols, including this compound, focusing on their PTK inhibitory activities. The results indicated that while many halophenols exhibited significant inhibitory effects, this compound did not show comparable activity to more potent derivatives. However, it was noted that modifications to the halogen substituents could potentially enhance its inhibitory effects against PTKs .
Anti-inflammatory Activity
Another aspect of research highlighted the potential anti-inflammatory properties of halogenated phenols. This compound was evaluated alongside other similar compounds for their ability to inhibit COX enzymes, which are critical in inflammatory pathways. Preliminary findings suggested that while it may not be among the most potent inhibitors, it could still contribute to a broader pharmacological profile when used in combination with other compounds.
Case Study 1: In Vitro Studies
In vitro studies demonstrated that this compound exhibited some degree of cytotoxicity against various cancer cell lines, although further studies are needed to elucidate its mechanism of action fully. The compound's lipophilicity may enhance its bioavailability and facilitate cellular uptake, making it a candidate for further investigation in cancer therapeutics.
Case Study 2: Synthesis and Pharmacological Screening
A series of derivatives based on this compound were synthesized to evaluate their biological activities. Some derivatives showed promising results in inhibiting cell proliferation in leukemia models, suggesting that structural modifications could lead to enhanced therapeutic agents .
Data Summary
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | Not specified | Moderate PTK inhibition; potential anti-inflammatory properties |
Genistein | 13.6 | Positive control for PTK inhibition |
Other Halophenols | <12.9 | Stronger PTK inhibitors compared to this compound |
Properties
IUPAC Name |
2-fluoro-6-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFARONFWYBCKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623663 | |
Record name | 2-Fluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-50-6 | |
Record name | 2-Fluoro-6-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28177-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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